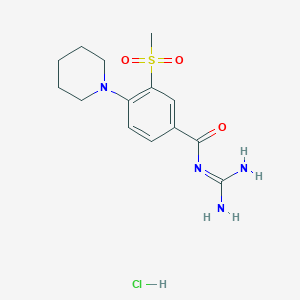

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily recognized as an inhibitor of the sodium/hydrogen exchange mechanism, particularly in rabbit erythrocytes, rat platelets, and bovine endothelial cells . This compound has shown significant potential in cardioprotection and antiarrhythmic effects during ischemia and reperfusion in isolated rat hearts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HOE-694 involves the reaction of 3-methylsulphonyl-4-piperidino-benzoyl chloride with guanidine methanesulphonate. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of HOE-694 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield .

Chemical Reactions Analysis

Types of Reactions: HOE-694 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzoyl and guanidine moieties .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate temperature conditions.

Oxidation and Reduction: These reactions are less common but can be carried out using standard oxidizing or reducing agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For instance, substitution with an amine can yield a corresponding amide derivative .

Scientific Research Applications

HOE-694 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool to study sodium/hydrogen exchange mechanisms.

Biology: Investigated for its effects on cellular pH regulation and ion transport.

Medicine: Explored for its cardioprotective and antiarrhythmic properties during ischemic conditions.

Industry: Potential applications in the development of cardioprotective drugs and treatments.

Mechanism of Action

HOE-694 exerts its effects by inhibiting the sodium/hydrogen exchange mechanism. This inhibition helps in reducing intracellular sodium accumulation and subsequent calcium overload, which are critical factors in ischemic and reperfusion injuries . The compound targets the sodium/hydrogen exchanger isoform 1 (NHE1), which plays a crucial role in maintaining intracellular pH and volume .

Comparison with Similar Compounds

Ethylisopropyl amiloride (EIPA): Another sodium/hydrogen exchange inhibitor with similar potency.

Amiloride: A well-known diuretic that also inhibits sodium/hydrogen exchange but with different selectivity.

Uniqueness of HOE-694: HOE-694 is unique due to its specific inhibition of the sodium/hydrogen exchanger isoform 1 (NHE1) at low concentrations, making it a valuable tool for studying the role of this exchanger in various physiological and pathological conditions .

Properties

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITSYJHGEIZBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)

![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)